molecular formula C14H15N3O B2668238 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one CAS No. 1934870-46-8

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one

Cat. No.: B2668238
CAS No.: 1934870-46-8
M. Wt: 241.294
InChI Key: XNFYEECRWZPUEX-UHFFFAOYSA-N
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Description

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Activity and Anesthetic Potential

A study by Dewald, Lobbestael, and Butler (1977) synthesized and screened a series of pyrazolodiazepinones, similar in structure to 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one, for psychotropic activity. They found these compounds exhibited strong central nervous system (CNS) effects akin to diazepam, suggesting potential as antianxiety and anticonvulsant agents. One compound, in particular, showed promise in clinical studies as part of a new animal anesthetic, Tilazol (Dewald, Lobbestael, & Butler, 1977).

Novel Synthetic Approaches

Jaramillo-Gómez et al. (2011) reported on the tin-free synthesis of novel benzopyrazolodiazepinones, using a strategy that could potentially be applied to synthesize derivatives of this compound. This method involves intra-molecular alkylation of α-alkylcarbonyl radicals, offering a new pathway for creating psychotropic compounds (Jaramillo-Gómez et al., 2011).

Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

Dzedulionytė et al. (2022) introduced a general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives. Their method highlights a regioselective strategy for synthesizing these compounds from accessible precursors, potentially extending to the synthesis of this compound derivatives for varied scientific applications (Dzedulionytė et al., 2022).

Interaction with Benzodiazepine Receptors

Baraldi et al. (1985) explored compounds structurally related to this compound for their ability to bind to benzodiazepine receptors. Their findings suggest that modifications to the pyrazolodiazepinone structure can significantly influence binding affinity and efficacy at these receptors, potentially offering new insights into the design of anxiolytic and anticonvulsant drugs (Baraldi et al., 1985).

Properties

IUPAC Name

5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYEECRWZPUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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